Spectroscopic Fingerprints of Dimethyl-Substituted Phenoxathiines: A Technical Guide
Spectroscopic Fingerprints of Dimethyl-Substituted Phenoxathiines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of dimethyl-substituted phenoxathiines. Phenoxathiine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to characterize these compounds, offering detailed experimental protocols and data interpretation.
Core Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of Phenoxathiine
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1, H9 | 7.10 - 7.20 | m | - |
| H2, H8 | 6.95 - 7.05 | m | - |
| H3, H7 | 6.95 - 7.05 | m | - |
| H4, H6 | 7.10 - 7.20 | m | - |
Note: Data is for the unsubstituted phenoxathiine molecule and serves as a reference. The introduction of dimethyl substituents will alter these chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data of Phenoxathiine
| Carbon | Chemical Shift (δ) ppm |
| C4a, C5a | ~150 |
| C1, C9 | ~128 |
| C4, C6 | ~127 |
| C2, C8 | ~125 |
| C3, C7 | ~117 |
| C10a, C11a | ~123 |
Note: This represents typical chemical shifts for the phenoxathiine core. Substitution will cause predictable shifts in these values.
Table 3: Mass Spectrometry Data for Phenoxathiine
| Fragment | m/z | Relative Intensity |
| [M]⁺ | 200 | High |
| [M-S]⁺ | 168 | Moderate |
| [M-O]⁺ | 184 | Low |
| [M-CHO]⁺ | 171 | Low |
Note: Fragmentation patterns for dimethyl-substituted derivatives will show a molecular ion peak corresponding to their increased molecular weight and analogous fragmentation pathways.
Table 4: UV-Vis Spectroscopic Data for Phenoxathiine
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~235, ~295 | - |
Note: The position and intensity of absorption bands are solvent-dependent and will be influenced by the position of methyl groups on the phenoxathiine ring.
Interpretation of Spectroscopic Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of the parent phenoxathiine is complex due to the overlapping signals of the aromatic protons. For a dimethyl-substituted phenoxathiine, such as 2,8-dimethylphenoxathiine, the introduction of methyl groups (-CH₃) will cause a downfield shift (to a higher ppm value) for the protons on the methyl groups themselves (typically in the range of 2.2-2.5 ppm). The aromatic protons will also experience shifts depending on their position relative to the methyl substituents. Protons ortho and para to the methyl groups will experience a slight upfield shift (to a lower ppm value) due to the electron-donating nature of the alkyl group, while meta protons will be less affected.
¹³C NMR: In the carbon-13 NMR spectrum, the methyl carbons will appear as a distinct peak in the aliphatic region (around 20-25 ppm). The aromatic carbons of the phenoxathiine core will also show shifts upon substitution. The carbons directly attached to the methyl groups will experience a significant downfield shift, while other carbons will be shifted to a lesser extent based on their position.
Mass Spectrometry
The mass spectrum of a dimethyl-substituted phenoxathiine will exhibit a molecular ion peak ([M]⁺) that is 28 mass units higher than that of the parent phenoxathiine (m/z 228 for a dimethyl derivative). The fragmentation pattern is expected to be similar to the parent compound, with characteristic losses of the sulfur atom ([M-S]⁺), oxygen atom ([M-O]⁺), and formyl radical ([M-CHO]⁺), as well as potential fragmentation involving the methyl groups.
UV-Vis Spectroscopy
The UV-Vis spectrum of phenoxathiine derivatives is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. The introduction of methyl groups, which are auxochromes, is expected to cause a slight bathochromic (red) shift in the absorption maxima (λmax) due to the electron-donating effect of the alkyl groups.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of dimethyl-substituted phenoxathiines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
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Dimethyl-substituted phenoxathiine sample
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the dimethyl-substituted phenoxathiine sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
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¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Switch the spectrometer to the ¹³C nucleus frequency.
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Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
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Dimethyl-substituted phenoxathiine sample
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Volatile organic solvent (e.g., methanol, acetonitrile)
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Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
Procedure:
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent. Further dilute this solution to a final concentration of about 1-10 µg/mL.[1]
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Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound.
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Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample solution is infused directly or via a liquid chromatograph.
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Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
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Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Materials:
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Dimethyl-substituted phenoxathiine sample
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Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
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Quartz cuvettes (1 cm path length)
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UV-Vis spectrophotometer
Procedure:
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Sample Preparation: Prepare a stock solution of the sample in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
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Instrument Setup: Turn on the spectrophotometer and allow it to warm up.
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Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
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Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it and place it in the spectrophotometer.
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Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.
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Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualizations
The following diagrams illustrate the core structure and a generalized experimental workflow for the spectroscopic analysis of dimethyl-substituted phenoxathiines.
Caption: Logical relationship of the dimethyl-substituted phenoxathiine core structure.
Caption: General experimental workflow for spectroscopic analysis.
